molecular formula C16H20N2O4S B2912709 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea CAS No. 1448066-69-0

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2912709
CAS No.: 1448066-69-0
M. Wt: 336.41
InChI Key: JJUVHBBSCWHNQO-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea is a disubstituted urea derivative featuring a 2,3-dimethoxyphenyl group and a 2-methoxy-2-(thiophen-3-yl)ethyl substituent. Its molecular formula is C₁₆H₂₀N₂O₄S, with a molecular weight of ~336.4 g/mol. While its specific biological activity remains unreported, structural analogs with similar substituents have demonstrated pharmacological relevance, such as antimalarial activity in chalcone derivatives and receptor-binding roles in urea-based compounds .

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-20-13-6-4-5-12(15(13)22-3)18-16(19)17-9-14(21-2)11-7-8-23-10-11/h4-8,10,14H,9H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUVHBBSCWHNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H19NO4S\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{4}\text{S}

This structure features a urea moiety linked to a dimethoxyphenyl group and a methoxy-thiophene side chain, which are critical for its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, including:

CompoundTarget Cell LineIC50 (µM)
Compound AMCF-7 (breast cancer)0.48
Compound BU-937 (leukemia)0.78
Compound CHCT-116 (colon cancer)1.54

These findings suggest that the urea and methoxy groups may enhance the cytotoxic effects through mechanisms such as apoptosis induction.

The proposed mechanism of action for compounds like this compound involves the following pathways:

  • Apoptosis Induction : Flow cytometry assays have shown that these compounds can trigger apoptosis in cancer cells by increasing caspase activity.
  • Cell Cycle Arrest : Compounds have been observed to arrest cell proliferation at the G1 phase, leading to reduced cell viability.
  • Enzymatic Inhibition : Some derivatives act as potent inhibitors of specific kinases involved in cancer progression, showcasing their potential as targeted therapies.

Structure-Activity Relationship (SAR)

The biological potency of this compound can be attributed to its structural features:

  • Dimethoxy Substituents : The presence of electron-donating groups such as methoxy enhances lipophilicity and facilitates interaction with biological targets.
  • Urea Linkage : The urea moiety is crucial for binding to enzyme active sites, thereby influencing inhibitory activity against various cancer-related pathways.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on MCF-7 Cells :
    • A derivative demonstrated an IC50 value of 0.48 µM against MCF-7 cells.
    • Induced apoptosis was confirmed through increased levels of p53 and caspase-3 activation.
  • In Vivo Studies :
    • Animal models treated with related compounds showed significant tumor regression compared to controls.
    • Pharmacokinetic studies suggested favorable absorption and distribution profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related urea derivatives and functionally relevant analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity Reference
Target Compound 2,3-Dimethoxyphenyl; 2-methoxy-2-(thiophen-3-yl)ethyl C₁₆H₂₀N₂O₄S 336.4 Methoxy-rich aromatic and thiophene groups Not reported -
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) 4-Chloro-3-(trifluoromethyl)phenyl; pyridinyl-thio C₂₂H₁₉ClF₃N₃O₂S 481.5 Electron-withdrawing (Cl, CF₃) and pyridinyl-thio groups Not specified
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea 2-(Trifluoromethyl)phenyl; dimethylamino C₁₆H₁₈F₃N₃OS 357.4 Trifluoromethyl (electron-withdrawing) and dimethylamino groups Not specified
(E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one 4-Aminophenyl; 2,3-dimethoxyphenyl (chalcone) C₁₇H₁₇NO₃ 283.3 Methoxy and amino groups Antimalarial (ED₅₀: 31.58% inhibition)
1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea Thiophen-2-yl and 3-yl; hydroxy C₁₅H₁₄N₂O₂S₃ 350.5 Multiple thiophene units; hydroxy group Not reported

Key Observations

Substituent Effects on Bioactivity :

  • The 2,3-dimethoxyphenyl group in the target compound is shared with the chalcone derivative in , which showed 31.58% inhibition against Plasmodium falciparum . This suggests methoxy groups may enhance electrostatic interactions with biological targets.
  • Thiophene-3-yl in the target compound contrasts with thiophene-2-yl in . Positional isomerism could influence π-π stacking or sulfur-mediated interactions in receptor binding.

Electronic and Steric Properties: Electron-withdrawing groups (e.g., CF₃ in ) may enhance metabolic stability but reduce solubility compared to electron-donating methoxy groups in the target compound.

Crystallographic Insights :

  • Benzothiophene-containing ureas () exhibit distinct dihedral angles (e.g., 23.91–84.47° between aromatic rings), which could affect molecular packing and solubility .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via urea-forming reactions between substituted isocyanates and amines. For example, reacting 2,3-dimethoxyphenyl isocyanate with 2-methoxy-2-(thiophen-3-yl)ethylamine in inert solvents (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts . Yield optimization requires careful control of stoichiometry (1:1 molar ratio), solvent polarity (non-polar for slower, controlled reactions), and temperature (60–80°C). Side reactions, such as dimerization of isocyanates, can be minimized by slow addition of reagents .

Table 1 : Representative Reaction Conditions

SolventTemperature (°C)CatalystYield (%)Reference
DCM25None45
Toluene80Et₃N72

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns on aromatic rings (e.g., methoxy groups at 2,3-positions on phenyl, thiophene protons at δ 6.8–7.2 ppm) and urea NH signals (δ 8.5–9.5 ppm, broad) .
  • HRMS (ESI-TOF) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₂₁N₂O₄S: 365.1274; observed: 365.1276) .
  • IR Spectroscopy : Urea carbonyl stretch at ~1640–1680 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line selectivity, solvent interference). To address this:
  • Control Experiments : Use DMSO controls (<1% v/v) to rule out solvent artifacts .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility.
  • Structural Analogues : Compare activity with derivatives (e.g., replacing thiophene with furan) to identify pharmacophore requirements .
  • Meta-Analysis : Cross-reference data with similar urea derivatives (e.g., 1-aryl-3-pyridinyl ureas in ) to identify trends.

Q. What strategies are recommended for elucidating the mechanism of action in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic Assays : Perform Michaelis-Menten analysis to determine inhibition type (competitive/uncompetitive). For example, monitor enzyme activity with increasing substrate concentrations in the presence of the compound .
  • Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with target enzymes, focusing on hydrogen bonds between urea NH and catalytic residues .
  • Site-Directed Mutagenesis : Validate predicted binding sites by mutating key residues (e.g., Ser195 in hydrolases) and measuring inhibition changes .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining bioactivity .
  • pH Profiling : Assess stability across physiological pH (1.2–7.4) using HPLC to track degradation products (e.g., hydrolysis of urea to amines) .
  • Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism to calculate IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s test for significance at p < 0.05) .
  • Design of Experiments (DoE) : Apply factorial designs to optimize assay conditions (e.g., temperature, incubation time) and identify interactions between variables .

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer :
  • Force Field Adjustments : Refine docking parameters (e.g., solvation effects in AMBER) to better approximate experimental conditions .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔG, ΔH) to validate computational ΔG predictions .
  • Crystallography : Resolve X-ray structures of compound-enzyme complexes to identify unmodeled interactions (e.g., π-π stacking with thiophene) .

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